molecular formula C13H15FN2 B1501756 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole CAS No. 885271-96-5

1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole

Cat. No.: B1501756
CAS No.: 885271-96-5
M. Wt: 218.27 g/mol
InChI Key: QXDDNRQSWPCCEZ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole (CAS 885271-96-5) is a high-purity, fluorinated indazole derivative offered as a key chemical building block for drug discovery and development programs. This compound features a 1H-indazole core, which is a privileged scaffold in medicinal chemistry known to confer a wide range of pharmacological activities . The molecular structure is systematically modified with a cyclobutyl group at the N-1 position, an ethyl chain at the C-3 position, and a fluorine atom at the C-6 position of the indazole ring. The indazole scaffold is a nitrogen-containing heterocycle of significant interest due to its distinct structural features and is found in several FDA-approved drugs and clinical candidates targeting conditions such as cancer, inflammation, and central nervous system disorders . The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's properties, including its metabolic stability, membrane permeability, and binding affinity . Furthermore, the cyclobutyl ring serves as a valuable saturated carbocyclic moiety. Its unique puckered structure and distinct bond geometry are used to direct key pharmacophore groups, induce conformational restriction, and fill hydrophobic pockets in target proteins, which can enhance potency and selectivity . As such, this compound is a versatile intermediate for researchers working across various therapeutic areas, including oncology, infectious diseases, and inflammation. It is ideally suited for the synthesis of novel chemical libraries, structure-activity relationship (SAR) studies, and as a precursor for further chemical elaboration. This product is supplied for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclobutyl-3-ethyl-6-fluoroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c1-2-12-11-7-6-9(14)8-13(11)16(15-12)10-4-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDDNRQSWPCCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)F)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695812
Record name 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-96-5
Record name 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H15FN2
  • Average Mass : 218.275 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer properties and its interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's efficacy as an antitumor agent. It has been shown to inhibit cell growth in various cancer cell lines, demonstrating significant potency.

Cell Line IC50 (nM) Mechanism of Action
MOLM-13 (acute leukemia)10.3Inhibition of BET proteins
MDA-MB-231 (breast cancer)55.1Induction of apoptosis

The compound's mechanism involves the inhibition of bromodomain and extra-terminal (BET) proteins, which play a critical role in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The modification of substituents on the indazole ring significantly affects the biological activity of the compound. For instance, replacing the ethyl group with a cyclobutyl group has been shown to enhance potency against certain cancer cell lines .

Key Findings from SAR Studies:

  • Cyclobutyl Substitution : Improved binding affinity to target proteins.
  • Fluorine Atom : Contributes to increased lipophilicity and bioavailability.

These modifications are crucial for optimizing the compound's therapeutic index and minimizing off-target effects.

Case Studies

Several studies have investigated the pharmacological profile of indazole derivatives, including this compound.

  • Study on Anticancer Activity :
    • A study demonstrated that this compound exhibited potent activity against leukemia and breast cancer xenograft models in mice, with an oral bioavailability of approximately 71.3% .
  • Mechanistic Insights :
    • Further research revealed that the compound effectively disrupts the transcriptional regulation mediated by BET proteins, leading to reduced expression of oncogenes involved in tumor growth .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics when administered orally. Key parameters include:

Parameter Value
Cmax6.4 µM
AUC32.2 µM·hr
Oral Bioavailability71.3%

These findings suggest that the compound could be a viable candidate for further clinical development in oncology.

Scientific Research Applications

Antitumor Activity

Indazole derivatives, including 1-cyclobutyl-3-ethyl-6-fluoro-1H-indazole, have shown significant antitumor activity. Research has demonstrated that compounds with indazole scaffolds can inhibit various cancer cell lines and target specific kinases involved in tumor growth.

  • Study Findings: A series of indazole derivatives were synthesized and tested against Polo-like kinase 4 (PLK4). Some derivatives exhibited nanomolar IC50 values, indicating strong inhibitory effects on tumor growth in mouse models of colon cancer .

Kinase Inhibition

The compound is also being explored as a potential inhibitor of several kinases, which are critical in cancer signaling pathways.

  • Pim Kinases: Recent studies have shown that novel indazole derivatives can effectively inhibit pan-Pim kinases with IC50 values as low as 0.4 nM, demonstrating their potential as targeted cancer therapies .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Another promising application of this compound is its role as an FGFR inhibitor.

  • Research Insights: Compounds derived from the indazole scaffold have been reported to exhibit potent FGFR inhibition with IC50 values ranging from 2.0 to 15.0 nM, making them candidates for treating cancers associated with FGFR mutations .

Case Study 1: Anticancer Efficacy

In a study by Wang et al., a derivative of the indazole scaffold was tested for its efficacy against various cancer cell lines, including HCT116 and HL60. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the nanomolar range, suggesting its potential for further development as an anticancer agent .

Case Study 2: Kinase Selectivity

A detailed investigation into the selectivity of indazole derivatives for different kinases was conducted by Hu et al. Their findings revealed that certain compounds selectively inhibited CHK1 and CDK2, further supporting the therapeutic potential of these compounds in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Structural and Molecular Properties

The table below compares 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole with five analogous indazole derivatives, highlighting substituent variations and molecular characteristics:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 885271-96-5 C₁₃H₁₅FN₂ 218.27 1-Cyclobutyl, 3-ethyl, 6-fluoro
1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole 885271-99-8 C₁₁H₁₂FN₂ 190.23 1-Cyclobutyl, 3-methyl, 6-fluoro
6-Fluoro-3-methyl-1H-indazole 159305-16-5 C₈H₇FN₂ 150.16 3-methyl, 6-fluoro (no N1 substituent)
5-Bromo-6-fluoro-3-methyl-1H-indazole 864773-66-0 C₈H₆BrFN₂ 243.05 5-bromo, 6-fluoro, 3-methyl
Isobutyl 1-pentyl-1H-indazole-3-carboxylate - C₁₈H₂₅N₂O₂ 307.41 1-pentyl, 3-carboxylate ester (isobutyl group)
Key Observations:

Substituent Effects on Molecular Weight :

  • The cyclobutyl and ethyl groups in 885271-96-5 contribute to its higher molecular weight (218.27 g/mol) compared to simpler derivatives like 159305-16-5 (150.16 g/mol) .
  • Bromine substitution in 864773-66-0 increases molecular weight significantly (243.05 g/mol) due to its high atomic mass .

Ethyl vs. Methyl at C3: The ethyl group in 885271-96-5 offers greater lipophilicity than the methyl group in 885271-99-8, which may improve membrane permeability but reduce solubility . Fluorine vs.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole typically follows a sequence of:

  • Formation of hydrazine derivatives,
  • Cyclization to form the indazole ring,
  • Functional group modifications to introduce cyclobutyl, ethyl, and fluoro substituents at designated positions.

This process often involves the use of substituted hydrazines, aromatic precursors, and controlled reaction conditions to achieve regioselective substitution.

Detailed Preparation Steps

Step 1: Preparation of Hydrazine Intermediate

  • A substituted aromatic ketone or aldehyde bearing a fluoro substituent at the 6-position is reacted with hydrazine derivatives.
  • The hydrazine used is typically functionalized to introduce the cyclobutyl group at the N-1 position.
  • This reaction is carried out in solvents such as toluene or ethanol under reflux or controlled heating, producing hydrazone intermediates.

Step 2: Cyclization to Indazole Core

  • The hydrazone intermediate is heated to induce cyclization forming the indazole ring.
  • Heating temperatures range from 75°C to 200°C, with optimal yields often achieved between 90°C and 120°C.
  • The cyclization step is critical for ring closure and formation of the 1H-indazole nucleus.

Step 4: Purification and Salt Formation

  • The crude product is purified by column chromatography or recrystallization.
  • To facilitate handling and purification, the free base indazole can be converted into pharmaceutically acceptable salts using acids such as hydrobromic acid, hydrochloric acid, or sulfonic acids.
  • Salt formation improves the compound's stability and ease of isolation.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time Notes
1 Hydrazone formation Aromatic ketone + cyclobutyl hydrazine, toluene 20–90 Several hours Formation of hydrazone intermediate
2 Cyclization Heating hydrazone intermediate 75–200 (opt. 90–120) 2–48 hours Indazole ring formation
3 Alkylation (ethylation) Ethyl halide + base (e.g., K2CO3) Room temp to reflux Few hours Selective ethyl substitution at C-3
4 Purification and salt formation Acid treatment (HBr, HCl, sulfonic acids) Ambient Hours Salt formation for purification and stability

Summary Table of Key Intermediates and Final Product

Compound Description Structure/Formula Role in Synthesis
Aromatic ketone with 6-fluoro substituent C6H4F-CO-R Starting material for hydrazone
Cyclobutyl hydrazine C4H7-NH-NH2 Introduces cyclobutyl at N-1
Hydrazone intermediate Formed by reaction of above Precursor to indazole ring
This compound C13H15FN2 Target compound
Salt forms (e.g., hydrobromide) Compound salt Purification and stability

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, cyclobutyl and ethyl groups can be introduced via alkylation of the indazole core using cyclobutyl halides (e.g., cyclobutyl bromide) and ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). The fluorine substituent at the 6-position is often introduced via electrophilic fluorination or directed ortho-metalation strategies . Reaction optimization should focus on temperature control (room temperature to 80°C) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and coupling constants. Mass spectrometry (MS) provides molecular ion validation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX software suites (e.g., SHELXL for refinement) ensures precise bond-length and angle determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., cyclobutyl, ethyl, fluorine) and evaluation against target receptors or enzymes. For example:

  • Step 1 : Synthesize analogs with variations in the cyclobutyl group (e.g., cyclohexyl, methylcyclobutyl) to assess steric effects.
  • Step 2 : Replace the ethyl group with bulkier or electron-withdrawing groups to study electronic contributions.
  • Step 3 : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) or receptor-binding assays (e.g., GPCRs). Dose-response curves (IC₅₀/EC₅₀) and molecular docking simulations (using software like AutoDock) can correlate structural features with activity .

Q. What experimental strategies address contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. To resolve discrepancies:

  • Reproducibility Checks : Replicate assays in independent labs with standardized protocols.
  • Counter-Screening : Test the compound against unrelated targets to identify nonspecific binding.
  • Metabolic Stability Analysis : Use liver microsome assays to rule out rapid degradation in certain models.
  • Data Triangulation : Combine in vitro, in silico, and in vivo data to identify confounding variables (e.g., solubility differences) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Quantitative structure-property relationship (QSPR) models can estimate logP (lipophilicity), aqueous solubility, and metabolic stability. Tools like SwissADME or ADMET Predictor use molecular descriptors (e.g., topological polar surface area, hydrogen-bond donors) to forecast bioavailability. Molecular dynamics (MD) simulations (e.g., GROMACS) further assess membrane permeability and protein-ligand binding kinetics .

Technical Challenges & Solutions

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Crystallization difficulties often stem from the compound’s hydrophobic cyclobutyl/ethyl groups. Strategies include:

  • Solvent Screening : Test mixed solvents (e.g., hexane/ethyl acetate) to induce slow nucleation.
  • Temperature Gradients : Use gradual cooling from 40°C to 4°C.
  • Seeding : Introduce microcrystals from analogous indazoles. SC-XRD data refinement via SHELXL ensures accurate unit-cell parameter determination .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation via LC-MS over 24–72 hours. For light sensitivity, expose samples to UV-Vis light and track photodegradation products. Stabilizers like antioxidants (e.g., BHT) or lyophilization may improve shelf life .

Multi-Disciplinary Approaches

Q. How can multi-omics data (e.g., proteomics, metabolomics) enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Integrate transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Metabolomic LC-MS/MS can reveal perturbations in metabolic pathways (e.g., glycolysis, lipid synthesis). Network pharmacology tools (e.g., STRING, Cytoscape) map compound-target interactions across omics layers, highlighting key nodes for validation .

Q. What in vivo models are appropriate for evaluating the therapeutic efficacy of this compound?

  • Methodological Answer : Select models based on target pathology:

  • Cancer : Xenograft mice implanted with human tumor lines (e.g., HCT-116 for colorectal cancer).
  • Neurological Disorders : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) for amyloid-beta modulation studies.
  • Dosing : Optimize via allometric scaling from in vitro IC₅₀ values. Monitor plasma concentrations using LC-MS/MS to ensure therapeutic exposure .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole

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